2''-Amino-6',6',7''-trimethyl-3''-propionyl-5',6'-dihydro-5''{H}-dispiro[cyclohexane-1,4'-pyrrolo[3,2,1-{IJ}]quinoline-1',4''-pyrano[4,3-{B}]pyran]-2',5''-dione
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Overview
Description
2’‘-Amino-6’,6’,7’‘-trimethyl-3’‘-propionyl-5’,6’-dihydro-5’‘{H}-dispiro[cyclohexane-1,4’-pyrrolo[3,2,1-{IJ}]quinoline-1’,4’‘-pyrano[4,3-{B}]pyran]-2’,5’'-dione is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Preparation Methods
The synthesis of 2’‘-Amino-6’,6’,7’‘-trimethyl-3’‘-propionyl-5’,6’-dihydro-5’‘{H}-dispiro[cyclohexane-1,4’-pyrrolo[3,2,1-{IJ}]quinoline-1’,4’‘-pyrano[4,3-{B}]pyran]-2’,5’'-dione involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. The synthetic routes typically involve:
Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors under specific conditions to form the spirocyclic structure.
Functional Group Introduction: Various functional groups, such as amino, propionyl, and methyl groups, are introduced through reactions like alkylation, acylation, and amination.
Industrial Production Methods: Industrial production may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
2’‘-Amino-6’,6’,7’‘-trimethyl-3’‘-propionyl-5’,6’-dihydro-5’‘{H}-dispiro[cyclohexane-1,4’-pyrrolo[3,2,1-{IJ}]quinoline-1’,4’‘-pyrano[4,3-{B}]pyran]-2’,5’'-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Substitution reactions, such as nucleophilic substitution, can be performed to replace functional groups with other substituents.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with conditions varying based on the desired reaction.
Major Products: The major products formed depend on the specific reactions and conditions used, leading to derivatives with different functional groups.
Scientific Research Applications
2’‘-Amino-6’,6’,7’‘-trimethyl-3’‘-propionyl-5’,6’-dihydro-5’‘{H}-dispiro[cyclohexane-1,4’-pyrrolo[3,2,1-{IJ}]quinoline-1’,4’‘-pyrano[4,3-{B}]pyran]-2’,5’'-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2’‘-Amino-6’,6’,7’‘-trimethyl-3’‘-propionyl-5’,6’-dihydro-5’‘{H}-dispiro[cyclohexane-1,4’-pyrrolo[3,2,1-{IJ}]quinoline-1’,4’‘-pyrano[4,3-{B}]pyran]-2’,5’'-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their activity and function.
Pathways Involved: It may modulate various biochemical pathways, including signal transduction, gene expression, and metabolic pathways, leading to its observed effects.
Comparison with Similar Compounds
2’‘-Amino-6’,6’,7’‘-trimethyl-3’‘-propionyl-5’,6’-dihydro-5’‘{H}-dispiro[cyclohexane-1,4’-pyrrolo[3,2,1-{IJ}]quinoline-1’,4’‘-pyrano[4,3-{B}]pyran]-2’,5’'-dione can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other spirocyclic compounds and quinoline derivatives.
Uniqueness: The unique combination of functional groups and the spirocyclic structure of this compound distinguishes it from other similar compounds, providing it with unique chemical and biological properties.
Properties
Molecular Formula |
C29H32N2O5 |
---|---|
Molecular Weight |
488.6 g/mol |
InChI |
InChI=1S/C29H32N2O5/c1-5-19(32)21-24(30)36-20-14-16(2)35-25(33)22(20)29(21)18-11-9-10-17-23(18)31(26(29)34)28(15-27(17,3)4)12-7-6-8-13-28/h9-11,14H,5-8,12-13,15,30H2,1-4H3 |
InChI Key |
DWPDLOSSTRNCPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(OC2=C(C13C4=CC=CC5=C4N(C3=O)C6(CCCCC6)CC5(C)C)C(=O)OC(=C2)C)N |
Origin of Product |
United States |
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